molecular formula C19H14FN5O B611909 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

Cat. No.: B611909
M. Wt: 347.3 g/mol
InChI Key: PNGUNLPOXKPCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YW1159, formally known as 1-(2-fluorophenyl)-5-methyl-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide, is a chemical compound that acts as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration. The inhibition of Wnt signaling by YW1159 has significant implications in the treatment of diseases such as cancer and metabolic disorders .

Scientific Research Applications

YW1159 has a wide range of scientific research applications, including:

Mechanism of Action

YW1159 exerts its effects by inhibiting the Wnt signaling pathway. The compound binds to specific molecular targets within the pathway, preventing the activation of downstream signaling components. This inhibition leads to a decrease in cell proliferation and an increase in cell differentiation and apoptosis. The molecular targets and pathways involved include β-catenin and other key proteins in the Wnt signaling cascade .

Similar Compounds:

    XAV939: Another inhibitor of the Wnt signaling pathway, but with a different mechanism of action.

    ICG-001: Targets the interaction between β-catenin and CREB-binding protein.

    LGK974: Inhibits the secretion of Wnt proteins by targeting porcupine, an enzyme involved in Wnt protein maturation.

Uniqueness of YW1159: YW1159 is unique due to its high potency and selectivity for the Wnt signaling pathway. It has an IC50 value of 1.2 nanomolar in a reporter assay, making it one of the most potent inhibitors available. Additionally, it exhibits minimal cytotoxicity to HEK293 cells, making it a valuable tool for research and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

YW1159 interacts with the Wnt signaling pathway, a complex network of proteins most well-known for their roles in embryogenesis and cancer . The compound acts as an inhibitor of this pathway, with an IC50 value of 1.2 nM in a reporter assay . This suggests that YW1159 has a high affinity for its target biomolecules within the Wnt signaling pathway.

Cellular Effects

In cellular contexts, YW1159 has been shown to influence cell function significantly. It is not cytotoxic to HEK293 cells following incubations of up to 24 hours, but cell viability is decreased in a concentration-dependent manner after 72 hours . This suggests that YW1159 may have time- and dose-dependent effects on cell viability.

Molecular Mechanism

The molecular mechanism of YW1159 involves its interaction with the Wnt signaling pathway. By acting as an inhibitor, YW1159 can prevent the normal functioning of this pathway, potentially leading to altered cell growth, differentiation, and migration

Temporal Effects in Laboratory Settings

The effects of YW1159 have been observed over time in laboratory settings. As mentioned, YW1159 is not cytotoxic to HEK293 cells up to 24 hours of incubation, but longer exposure times lead to decreased cell viability in a concentration-dependent manner . This suggests that YW1159 may have both immediate and long-term effects on cellular function.

Metabolic Pathways

Given its role as a Wnt signaling inhibitor, it is likely that YW1159 interacts with enzymes and cofactors within this pathway

Subcellular Localization

Given its role as a Wnt signaling inhibitor, it is likely that YW1159 localizes to areas of the cell where this pathway is active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YW1159 involves multiple steps, starting with the preparation of the triazole ring. The key steps include:

  • Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
  • Introduction of the fluorophenyl and quinolinyl groups through nucleophilic substitution reactions.
  • Final coupling of the triazole derivative with a carboxamide group under specific reaction conditions.

Industrial Production Methods: Industrial production of YW1159 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: YW1159 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while substitution reactions can introduce various functional groups .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUNLPOXKPCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide
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1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

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